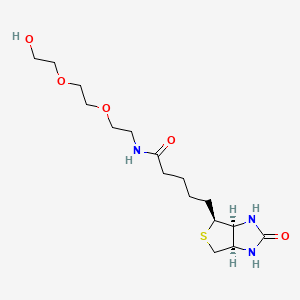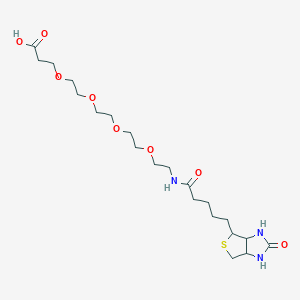
2-Bromo-4-fluoro-5-hydroxybenzaldehyde
描述
2-Bromo-4-fluoro-5-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C7H4BrFO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
作用机制
Target of Action
Similar compounds have been used as precursors for the synthesis of various bioactive molecules .
Mode of Action
It’s likely that the compound interacts with its targets through its bromo, fluoro, and hydroxy functional groups. These groups can participate in various chemical reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
Similar compounds have been used in the synthesis of molecules that affect various biochemical pathways .
生化分析
Biochemical Properties
It is known that brominated and fluorinated benzaldehydes can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the bromination of 4-fluoro-5-hydroxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, can optimize the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-4-fluoro-5-hydroxybenzoic acid.
Reduction: 2-Bromo-4-fluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-4-fluoro-5-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as dyes and polymers.
相似化合物的比较
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-4-methoxybenzaldehyde
- 2-Bromo-5-hydroxybenzaldehyde
Comparison: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to 2-Bromo-5-fluorobenzaldehyde, the hydroxyl group in this compound provides additional sites for chemical modification and enhances its solubility in aqueous media. The presence of the fluorine atom distinguishes it from 2-Bromo-4-methoxybenzaldehyde and 2-Bromo-5-hydroxybenzaldehyde, potentially altering its electronic properties and reactivity.
属性
IUPAC Name |
2-bromo-4-fluoro-5-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHLLMSWDNTUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
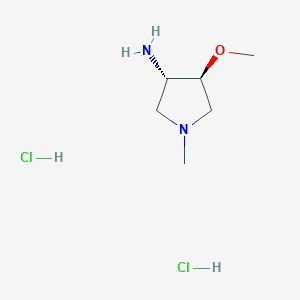
![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)
![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)
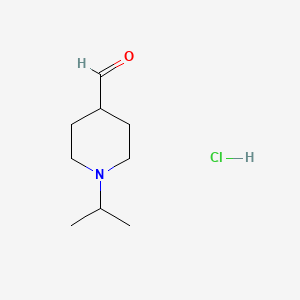
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/structure/B3095388.png)
![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)
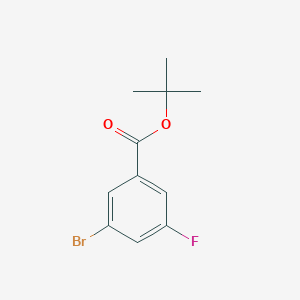
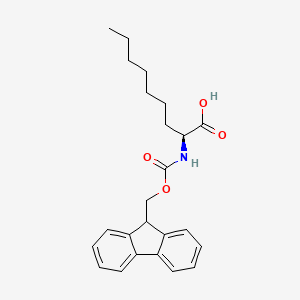
![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)
